1-Ethyl-3-methyl-1H-indol-5-amine is a compound that belongs to the indole family, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features and reactivity.
The compound can be classified as an aromatic amine, specifically an indole derivative, with the molecular formula and a molecular weight of approximately 174.24 g/mol. It is categorized under the broader class of heterocycles, which are compounds containing atoms of at least two different elements as part of a ring structure. The indole moiety is significant in medicinal chemistry, often serving as a core structure in various biologically active compounds.
The synthesis of 1-Ethyl-3-methyl-1H-indol-5-amine can be achieved through several methods, including:
The molecular structure of 1-Ethyl-3-methyl-1H-indol-5-amine features:
The canonical SMILES representation of the compound is CCN1C=CC2=C(C=C1C(=N2)N)C=C
.
1-Ethyl-3-methyl-1H-indol-5-amine can participate in various chemical reactions typical for indole derivatives:
The mechanism of action for compounds like 1-Ethyl-3-methyl-1H-indol-5-amine often involves interactions at the cellular level, particularly in biological systems where indoles are known to play roles in neurotransmission and cellular signaling pathways. The specific mechanism may vary based on the target proteins or receptors involved but generally includes:
1-Ethyl-3-methyl-1H-indol-5-amine has potential applications in various scientific fields:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: